4-{4-ethyl-5-[(1H-tetrazol-5-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(4-ETHYL-5-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE is a complex heterocyclic compound that features multiple nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHYL-5-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, sulfur-containing compounds, and various catalysts to facilitate ring closure and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-ETHYL-5-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(4-ETHYL-5-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4-(4-ETHYL-5-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s multiple nitrogen and sulfur atoms allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Share a similar nitrogen-rich heterocyclic structure but differ in the specific arrangement of atoms.
Triazoles: Contain a similar triazole ring but may lack the additional functional groups present in the target compound.
Tetrazoles: Feature a tetrazole ring but differ in their overall structure and functional groups.
Uniqueness
4-(4-ETHYL-5-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10N10OS |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-[4-ethyl-5-(2H-tetrazol-5-ylmethylsulfanyl)-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C8H10N10OS/c1-2-18-7(5-6(9)15-19-14-5)12-13-8(18)20-3-4-10-16-17-11-4/h2-3H2,1H3,(H2,9,15)(H,10,11,16,17) |
InChI Key |
IWJSFMHOSDXFIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NNN=N2)C3=NON=C3N |
Origin of Product |
United States |
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